N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide
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Overview
Description
N-(3-butanamidophenyl)-3,5-diethoxybenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a butanamide group attached to a phenyl ring, which is further connected to a benzamide structure substituted with two ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butanamidophenyl)-3,5-diethoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Butanamide Intermediate: The initial step involves the reaction of 3-aminophenylbutanamide with an appropriate reagent to form the butanamide intermediate.
Coupling Reaction: The butanamide intermediate is then coupled with 3,5-diethoxybenzoic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N-(3-butanamidophenyl)-3,5-diethoxybenzamide in high purity.
Industrial Production Methods
Industrial production of N-(3-butanamidophenyl)-3,5-diethoxybenzamide may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-butanamidophenyl)-3,5-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-butanamidophenyl)-3,5-diethoxybenzamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of N-(3-butanamidophenyl)-3,5-diethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-butanamidophenyl)-5-chloro-2-methoxybenzamide
- N-(3-butanamidophenyl)butanamide
- (2R)-N-(3-butanamidophenyl)-2-(3-methylphenoxy)butanamide
Uniqueness
N-(3-butanamidophenyl)-3,5-diethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups may influence its solubility, reactivity, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C21H26N2O4 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide |
InChI |
InChI=1S/C21H26N2O4/c1-4-8-20(24)22-16-9-7-10-17(13-16)23-21(25)15-11-18(26-5-2)14-19(12-15)27-6-3/h7,9-14H,4-6,8H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
KNJYTUOBPVISFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)OCC)OCC |
Origin of Product |
United States |
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